molecular formula C15H15N3O3S2 B11272316 N-(2-methoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide

N-(2-methoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B11272316
M. Wt: 349.4 g/mol
InChI Key: HQPUDSGEGUPPSY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a thiophene ring, a pyrazole moiety, and a sulfonamide group, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromothiophene, which undergoes a series of reactions including halogenation and sulfonation.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and an appropriate diketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The compound’s unique structure might allow it to interact with specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor for pain relief.

    Furosemide: A sulfonamide diuretic used to treat fluid retention.

Uniqueness

N-(2-methoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a pyrazole moiety, and a sulfonamide group. This structure may confer distinct biological activities and make it a valuable compound for research and development.

Properties

Molecular Formula

C15H15N3O3S2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C15H15N3O3S2/c1-10-9-12(17-16-10)14-7-8-15(22-14)23(19,20)18-11-5-3-4-6-13(11)21-2/h3-9,18H,1-2H3,(H,16,17)

InChI Key

HQPUDSGEGUPPSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(S2)S(=O)(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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